N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been studied extensively due to their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. The structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives have been studied. For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives, including those closely related to the specified compound, have been synthesized and evaluated for their antitumor activities. A study by Yurttaş, Tay, and Demirayak (2015) synthesized various benzothiazole derivatives and tested them for potential antitumor activity against a range of human tumor cell lines. Among these, some compounds showed considerable anticancer activity, highlighting the potential of benzothiazole derivatives in cancer research (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Molecular Structure and Aggregation
Another study by Sagar et al. (2018) focused on the synthesis and structural characterization of benzothiazole derivatives, including their molecular conformations and modes of supramolecular aggregation. This research provides insights into the structural basis of the compound's activity and its potential applications in material science (B. K. Sagar, H. Yathirajan, R. Rathore, C. Glidewell, 2018).
Protoporphyrinogen Oxidase Inhibitors
Jiang et al. (2011) designed and synthesized novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives as potent protoporphyrinogen oxidase inhibitors, showing potential applications in herbicide development. This study demonstrates the versatility of benzothiazole derivatives in agricultural research, offering a basis for developing new herbicides (Lili Jiang, Y. Zuo, Zhi-fang Wang, Yin Tan, Qiongyou Wu, Z. Xi, Guangfu Yang, 2011).
Diuretic Activity
Research on the diuretic activity of benzothiazole derivatives by Yar and Ansari (2009) showed that some synthesized compounds exhibit significant diuretic effects. This study indicates the potential of benzothiazole derivatives in developing diuretic agents, contributing to medical research focused on treatments for conditions that require the removal of excess body fluids (M. Yar, Zaheen Hasan Ansari, 2009).
Anticancer Agents
The synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents by Osmaniye et al. (2018) further underscores the therapeutic potential of benzothiazole derivatives. By modulating various substitutions on the benzothiazole scaffold, these compounds were found to exhibit promising anticancer activity, emphasizing their role in the development of new anticancer therapies (Derya Osmaniye, Serkan Levent, A. Karaduman, S. Ilgın, Y. Özkay, Z. Kaplancıklı, 2018).
Mechanism of Action
- Some benzothiazole derivatives have been studied for their anti-tubercular activity. For instance, recent synthetic developments have highlighted the inhibitory potency of new benzothiazole derivatives against Mycobacterium tuberculosis (M. tuberculosis) .
- SAR (structure-activity relationship) studies indicate that substituents at the 4th position of the phenyl ring (such as nitro or methoxy groups) can enhance antibacterial action .
- These compounds may interfere with essential pathways in bacterial cells, disrupting processes like cell wall synthesis, protein synthesis, or DNA replication .
- In general, benzothiazole derivatives undergo metabolic transformations in the liver and are excreted via urine or bile .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-28-17-12-11-14(13-18(17)29-2)22(27)26-24-21(15-7-3-5-9-19(15)30-24)23-25-16-8-4-6-10-20(16)31-23/h4,6,8,10-13H,3,5,7,9H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVMTWWRSCATKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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